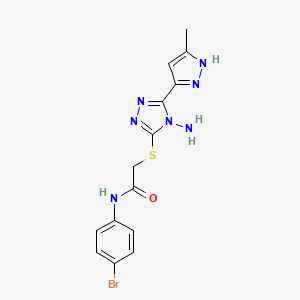
C14H14BrN7OS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C14H14BrN7OS is a complex organic molecule that contains bromine, nitrogen, sulfur, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C14H14BrN7OS typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by a series of nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize the yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
C14H14BrN7OS: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated molecule.
Aplicaciones Científicas De Investigación
C14H14BrN7OS: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biochemical pathways and as a probe for investigating biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which C14H14BrN7OS exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system involved.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to C14H14BrN7OS include other brominated organic molecules and those with similar functional groups. Examples include:
C14H14BrN7O: A compound with a similar structure but lacking sulfur.
C14H14BrN7S: A compound with a similar structure but lacking oxygen.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the presence of bromine, nitrogen, sulfur, and oxygen atoms. This combination imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H14BrN7OS |
|---|---|
Peso molecular |
408.28 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C14H14BrN7OS/c1-8-6-11(19-18-8)13-20-21-14(22(13)16)24-7-12(23)17-10-4-2-9(15)3-5-10/h2-6H,7,16H2,1H3,(H,17,23)(H,18,19) |
Clave InChI |
XAUOWDVRYPWQST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
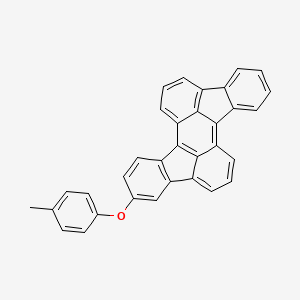
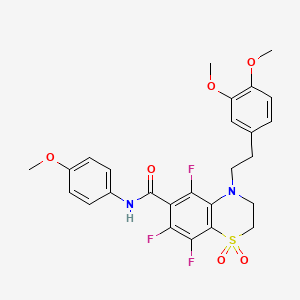
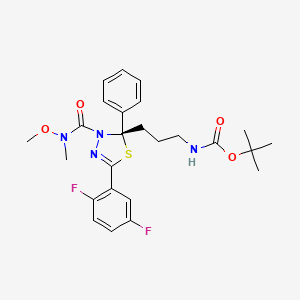
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)

![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)
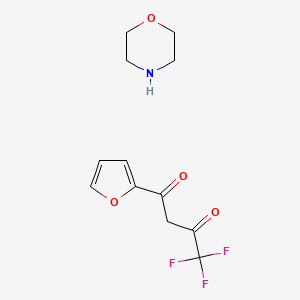
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
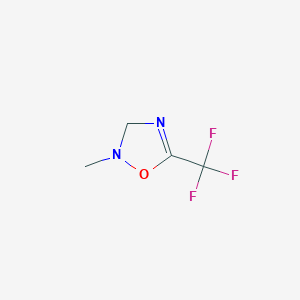
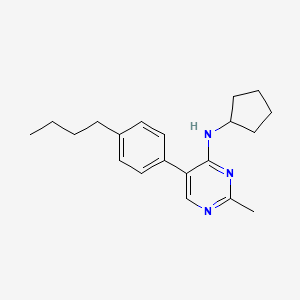
![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
